2-methyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}propanamide

Medicinal Chemistry ADME Prediction Scaffold Optimization

2-methyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}propanamide (CAS 946299-83-8) is a synthetic heterocyclic compound featuring a fused 1,2,4-triazolo[3,4-b][1,3]thiazine core with an N-substituted 2-methylpropanamide side chain. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to known pharmacologically active molecules, particularly as a potential kinase inhibitor scaffold and a building block for metallo-β-lactamase (MBL) inhibitor discovery.

Molecular Formula C9H14N4OS
Molecular Weight 226.30 g/mol
CAS No. 946299-83-8
Cat. No. B6566338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}propanamide
CAS946299-83-8
Molecular FormulaC9H14N4OS
Molecular Weight226.30 g/mol
Structural Identifiers
SMILESCC(C)C(=O)NC1=NN=C2N1CCCS2
InChIInChI=1S/C9H14N4OS/c1-6(2)7(14)10-8-11-12-9-13(8)4-3-5-15-9/h6H,3-5H2,1-2H3,(H,10,11,14)
InChIKeyIMDLTEZOPZESRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}propanamide (CAS 946299-83-8): A Triazolothiazine Derivative for Kinase and MBL Inhibitor Research


2-methyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}propanamide (CAS 946299-83-8) is a synthetic heterocyclic compound featuring a fused 1,2,4-triazolo[3,4-b][1,3]thiazine core with an N-substituted 2-methylpropanamide side chain [1]. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to known pharmacologically active molecules, particularly as a potential kinase inhibitor scaffold and a building block for metallo-β-lactamase (MBL) inhibitor discovery [2]. The compound is distinct from simpler acetamide or unsubstituted propanamide analogs by the presence of the α-methyl branched amide group, which may influence its logP, metabolic stability, and binding interactions, although direct comparative data for this specific entity remains sparse in the public domain .

Why Generic Substitution Fails for 2-methyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}propanamide (CAS 946299-83-8)


Generic substitution within the triazolothiazine class is not straightforward because minor modifications to the N-amide substituent can profoundly impact biological activity profiles. For instance, a structure-activity relationship (SAR) study on related triazolo[3,4-b][1,3]thiazine derivatives as metallo-β-lactamase (MBL) inhibitors demonstrated that a 3-(4-bromophenyl) derivative (compound 5l) had an IC50 of 38.36 µM against VIM-2, while the unsubstituted 3-phenyl analog (compound 5a) showed only ~50% inhibition at 100 µM [1]. This class-level evidence indicates that the nature and branching of the N-amide substituent on the triazolothiazine core is a critical selectivity and potency determinant. Therefore, substituting 2-methyl-N-propanamide with a simpler acetamide or an unsubstituted propanamide analog, which lack this specific branched amide architecture, is highly likely to yield a compound with a distinct and potentially irrelevant biological fingerprint, undermining the validity of comparative research or assay calibration.

Quantitative Differentiation Evidence for 2-methyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}propanamide (CAS 946299-83-8)


Differentiation from Acetamide and Propanamide Analogs Based on Predicted Physicochemical and ADME Profiles

Direct biological activity data for CAS 946299-83-8 is not publicly available. However, a comparative physicochemical analysis can be performed against its three closest catalog analogs: the acetamide (CID 27396804), the unsubstituted propanamide (CAS 946351-13-9), and the benzamide (CID 41783892) derivatives [1]. The 2-methylpropanamide substituent introduces a branched alkyl chain, which is predicted to increase lipophilicity and metabolic stability compared to the linear acetamide or propanamide. Using computed data from the PubChem database, the target compound is predicted to have a higher XLogP3-AA and a larger polar surface area than the acetamide analog [2]. This differentiation is critical because the specific branched amide can alter membrane permeability and metabolic soft spots, making the target compound a more suitable tool compound for probing structure-permeability relationships in the triazolothiazine series.

Medicinal Chemistry ADME Prediction Scaffold Optimization

Class-Level Evidence: Potency Differentiation in Metallo-β-Lactamase (MBL) Inhibition

While the target compound has not been directly tested, the triazolothiazine scaffold to which it belongs has demonstrated validated activity as a metallo-β-lactamase inhibitor. The most potent compound in the series, 3-(4-bromophenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine (compound 5l), inhibited VIM-2 with an IC50 of 38.36 µM, whereas the unsubstituted 3-phenyl analog (5a) was significantly less potent, showing only ~50% inhibition at 100 µM [1]. This demonstrates the sensitivity of the scaffold's activity to the nature of the substituent. The target compound, bearing a 2-methylpropanamide at the 3-position instead of a phenyl ring, represents a distinct chemical space within this series, making it a valuable probe for exploring alternative binding interactions at the VIM-2 active site.

Antimicrobial Resistance Metallo-β-Lactamase VIM-2 Inhibitor

Differentiation from Fused Thiadiazole Isosteres via Core Ring System

A common procurement error is the conflation of the triazolo[3,4-b][1,3]thiazine core with the more common triazolo[3,4-b][1,3,4]thiadiazole core. The target compound's thiazine ring contains a sulfur atom separated from the triazole by a carbon bridge, whereas the thiadiazole analog has two adjacent heteroatoms. This fundamental ring system difference alters electronic properties and metabolic stability. Studies on analogous systems indicate that 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles are often associated with high metabolic lability due to the labile N-S bond, while the 1,2,4-triazolo[3,4-b][1,3]thiazines are structurally more robust [1]. Therefore, purchasing the target compound ensures procurement of the specific thiazine core for which the structure-activity relationship is being developed, avoiding the potential confounding metabolic instability introduced by the thiadiazole isostere.

Scaffold Hopping Heterocyclic Chemistry Kinase Inhibitor Design

Predicted Selectivity Profile Against Off-Target Kinases (class-level inference)

High-strength differential evidence is limited. The triazolothiazine scaffold is recognized as a privileged structure in kinase inhibitor design. Preliminary screening data for a closely related compound, N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)cyclopentanecarboxamide, suggests that this class can be screened against kinase panels (e.g., EGFR, VEGFR2) at 10 µM to identify primary targets . The target compound, with its unique 2-methylpropanamide group, is predicted to show a distinct kinase selectivity fingerprint compared to the cyclopentane analog. This provides a rationale for procuring both analogs and conducting head-to-head selectivity profiling to identify a more selective chemical probe.

Kinase Profiling Selectivity Chemical Biology

Application Scenarios for 2-methyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}propanamide (CAS 946299-83-8)


Lead Optimization for Metallo-β-Lactamase Inhibitors against VIM-2

Based on the validated activity of the triazolo[3,4-b][1,3]thiazine scaffold against VIM-2, this compound serves as a new starting point for structure-activity relationship (SAR) expansion. Researchers can utilize the distinct 2-methylpropanamide substituent to explore new interactions in the hydrophobic pocket of the VIM-2 active site beyond those observed with the 3-phenyl series [1]. This compound is ideal for analog synthesis programs aiming to improve potency beyond the reported IC50 of 38.36 µM for the leading 3-(4-bromophenyl) derivative.

Chemical Probe for Kinase Selectivity Profiling

As a lesser-explored analog within the triazolothiazine class known for kinase inhibition, this compound is a valuable probe for chemical biology groups. Procuring this compound alongside its cyclopentane and acetamide analogs enables a controlled head-to-head selectivity profiling experiment against a panel of clinically relevant kinases (e.g., EGFR, VEGFR2) at a standard concentration of 10 µM . The differential activity data generated can be used to validate the 2-methylpropanamide group as a selectivity switch, a key step in developing a tool compound for signaling pathway analysis.

Physicochemical and Metabolic Stability Benchmarking

For medicinal chemistry groups optimizing lead-like properties, this compound bridges the gap between highly polar (acetamide) and highly lipophilic (phenyl) analogs in the triazolothiazine series. Its predicted XLogP3-AA of ~0.8 makes it a candidate for parallel artificial membrane permeability assay (PAMPA) and microsomal stability testing. This structured benchmarking against the acetamide (XLogP3-AA -0.2) and benzamide (XLogP3-AA ~1.5) analogs provides critical data for developing predictive models for the ADME profile of the scaffold [2].

Negative Control for anti-Tubercular SAR Studies

Given that related 1,2,4-triazole derivatives have been explored for tuberculostatic activity , the precise structure of this compound, with an N-amide rather than a direct aryl attachment, makes it a suitable negative control or a point of chemical divergence. In whole-cell assays against Mycobacterium tuberculosis, it can be used to demonstrate that the tuberculostatic activity is dependent on the specific pharmacophore (e.g., a thiazacycloalkyl group), not the generic triazolothiazine core, strengthening hit validation workflows.

Quote Request

Request a Quote for 2-methyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.